1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one (CAS: 1180016-06-1): A Technical Guide to Fluorinated Building Blocks in Drug Discovery
1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one (CAS: 1180016-06-1): A Technical Guide to Fluorinated Building Blocks in Drug Discovery
As a Senior Application Scientist, navigating the synthesis and application of highly functionalized fluorinated building blocks requires a deep understanding of stereoelectronic effects and synthetic compatibility. 1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one (CAS: 1180016-06-1) is a privileged scaffold increasingly utilized in the development of next-generation kinase inhibitors and agrochemicals [1].
This technical whitepaper deconstructs the physicochemical properties, mechanistic advantages, and self-validating synthetic workflows associated with this specific acetophenone derivative.
Physicochemical Profiling & Structural Data
The strategic incorporation of both a difluoromethoxy group and an ortho-fluorine atom onto an acetophenone core drastically alters the molecule's lipophilicity, metabolic stability, and conformational preferences [2].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one |
| CAS Registry Number | 1180016-06-1 |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| Monoisotopic Mass | 204.0398 Da |
| Hydrogen Bond Donors | 0 (Acts as a latent donor via polarized -OCHF₂) |
| Hydrogen Bond Acceptors | 4 |
| Structural Features | Ortho-fluoro acetophenone core; Para-difluoromethoxy |
Mechanistic Insights: The Causality of Fluorine Substitution
In rational drug design, the selection of CAS 1180016-06-1 over its non-fluorinated or trifluoromethoxylated analogs is driven by strict causality:
-
The Difluoromethoxy (-OCHF₂) Group: Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethoxy (-OCF₃) group, the -OCHF₂ moiety acts as a lipophilic hydrogen-bond donor. The highly polarized C-H bond within the difluoromethoxy group can form critical interactions with target protein backbones (e.g., kinase hinge regions). Furthermore, it blocks metabolic liability at the para-position, preventing rapid Cytochrome P450-mediated Phase I oxidation.
-
The Ortho-Fluoro Group: The fluorine atom at the 2-position induces a profound stereoelectronic effect. Due to dipole-dipole repulsion between the highly electronegative C-F bond and the carbonyl oxygen (C=O) of the acetyl group, the acetyl moiety is conformationally locked out of the aromatic plane. This pre-organization reduces the entropic penalty upon binding to a receptor, significantly increasing overall target affinity.
Experimental Protocols: Synthesis & Validation
To ensure high yield and purity, the synthesis of 1-[4-(difluoromethoxy)-2-fluorophenyl]ethan-1-one must be executed as a self-validating system . Every chemical transformation is paired with an In-Process Control (IPC) to verify success before proceeding.
Self-Validating Protocol: De Novo Synthesis
Step 1: Difluoromethylation of 4-Bromo-3-fluorophenol
-
Causality of Reagents: Sodium chlorodifluoroacetate (ClCF₂COONa) is utilized as a safe, solid-state precursor for difluorocarbene (:CF₂) generation, avoiding the use of toxic chlorodifluoromethane gas. Cesium carbonate (Cs₂CO₃) is chosen over sodium hydroxide because the bulky cesium cation enhances the nucleophilicity of the phenoxide ion, driving O-alkylation while minimizing the hydrolysis of the carbene precursor.
-
Methodology:
-
Dissolve 4-bromo-3-fluorophenol (1.0 eq) and Cs₂CO₃ (2.5 eq) in anhydrous DMF.
-
Heat to 90°C and add ClCF₂COONa (2.0 eq) portion-wise over 1 hour.
-
Stir for 4 hours at 100°C.
-
Quench with water and extract with ethyl acetate.
-
-
Validation (IPC): GC-MS must confirm the complete disappearance of the starting phenol and the appearance of the 1-bromo-4-(difluoromethoxy)-2-fluorobenzene intermediate (m/z ~239/241, bromine isotope pattern).
Step 2: Palladium-Catalyzed Acetylation (Stille Coupling)
-
Causality of Reagents: A Stille coupling using tributyl(1-ethoxyvinyl)tin is preferred over direct Grignard addition followed by oxidation. The Stille approach operates under milder conditions, preventing the base-sensitive -OCHF₂ group from undergoing unwanted defluorination or cleavage.
-
Methodology:
-
Degas a solution of the brominated intermediate (1.0 eq) in anhydrous toluene.
-
Add tributyl(1-ethoxyvinyl)tin (1.2 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Reflux at 110°C for 12 hours under a nitrogen atmosphere.
-
Cool to room temperature, add 2M HCl, and stir for 2 hours to hydrolyze the intermediate enol ether into the target ketone.
-
-
Validation (IPC): LC-MS must confirm the product mass [M+H]⁺ at 205.04. ¹H NMR (CDCl₃) validation requires the observation of the characteristic triplet of the -OCHF₂ proton at ~6.5 ppm (J = 73 Hz) and the acetyl methyl singlet at ~2.6 ppm.
Figure 1: Step-by-step synthetic workflow for CAS 1180016-06-1 with in-process controls.
Downstream Application: Pyrazole API Synthesis
The primary utility of CAS 1180016-06-1 is its role as an electrophilic building block for the construction of complex heterocyclic Active Pharmaceutical Ingredients (APIs), particularly pyrazoles and pyrimidines.
Workflow for Pyrazole Construction:
-
Claisen Condensation: The acetophenone is reacted with an ester (e.g., ethyl trifluoroacetate) in the presence of sodium hydride (NaH) to yield a highly reactive 1,3-diketone intermediate.
-
Cyclization: The diketone is subsequently treated with a hydrazine derivative in refluxing ethanol. The regioselectivity of the cyclization is heavily influenced by the ortho-fluoro group, which sterically directs the nucleophilic attack, yielding a specific 3,5-disubstituted pyrazole isomer.
Figure 2: Downstream conversion of the acetophenone into a pyrazole-based kinase inhibitor.
![Chemical structure of 1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](https://i.imgur.com/8z5Yf9c.png)
